molecular formula C19H17F3N2O2S B2524155 N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105245-94-0

N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2524155
CAS No.: 1105245-94-0
M. Wt: 394.41
InChI Key: HRSQSBWYEZSKRX-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: 908803-69-0) is a benzothiazine-derived acetamide with the molecular formula C₁₈H₁₈F₃N₂O₂S and a molecular weight of 392.41 g/mol . Its structure features a 3,4-dihydro-2H-1,4-benzothiazin-3-one core substituted with a trifluoromethyl group at the 6-position and an acetamide side chain linked to a 2,5-dimethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug and pesticide design .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-10-3-4-11(2)13(7-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)5-6-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSQSBWYEZSKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a trifluoromethyl group and a benzothiazine moiety, which are associated with various biological activities including antimicrobial and anticancer properties.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.41 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

Antimicrobial Properties

Research indicates that compounds containing the benzothiazine framework exhibit significant antibacterial effects. This compound has shown notable activity against resistant strains of bacteria. This activity is likely due to the presence of the 1,2,4-triazole ring in similar compounds, which has been linked to potent antibacterial effects.

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies have indicated that it can inhibit tumor growth across various cancer cell lines. For instance, preliminary data suggest that it may interact with specific enzymes or receptors involved in tumor progression.

Case Studies and Research Findings

  • Cell Viability Assays : In studies assessing cell viability, compounds similar to this compound have shown IC50 values indicating their effectiveness in reducing cell proliferation in cancer lines such as A549 and HCC827 .
    CompoundCell LineIC50 Value (µM)
    Compound AA5498.78 ± 3.62
    Compound BHCC8276.68 ± 15
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific pathways related to microbial resistance and cancer cell growth.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Each step requires optimization for yield and purity:

  • Step 1 : Formation of the benzothiazine core.
  • Step 2 : Introduction of the trifluoromethyl group.
  • Step 3 : Acetylation to form the final product.

This compound's derivatives are also being explored for enhanced biological activity and specificity against various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazin Class

This simpler analogue, reported in crystallographic studies, exhibits a planar benzothiazinone ring stabilized by intramolecular hydrogen bonding (N–H···O=C), a feature likely conserved in the target compound .

Acetamide Derivatives with Substituted Phenyl Groups

Several acetamide derivatives with substituted phenyl rings are documented in pesticide chemistry (Table 1):

Compound Name Substituents Molecular Formula Use/Category Reference
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl, diethylamino C₁₄H₂₂N₂O Local anesthetic
Alachlor 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ Herbicide
Mefluidide 2,4-dimethylphenyl, trifluoromethylsulfonyl C₁₁H₁₃F₃N₂O₃S Plant growth regulator

The target compound distinguishes itself via the benzothiazinone-trifluoromethyl-acetamide triad, contrasting with the chloro-, alkoxy-, or amino-substituted phenyl groups in analogues. For example, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain confer herbicidal activity by inhibiting fatty acid elongation , whereas the target’s benzothiazinone core may target different pathways, such as enzyme inhibition or receptor modulation.

Trifluoromethyl-Containing Agrochemicals

Trifluoromethyl groups are prevalent in agrochemicals due to their resistance to metabolic degradation. Examples include:

  • Sulfentrazone (CAS: 122836-35-5): A triazolone herbicide with a trifluoromethyl group, inhibiting protoporphyrinogen oxidase .
  • Diflufenican (CAS: 83164-33-4): A pyridinecarboxamide herbicide with a trifluoromethylphenoxy group, targeting carotenoid biosynthesis .

The target compound’s trifluoromethyl substitution at the 6-position of the benzothiazinone ring may enhance its pesticidal or herbicidal potency compared to non-fluorinated analogues. However, empirical data on its specific activity are absent in the provided evidence.

Data Tables

Table 1: Key Structural and Functional Comparisons

Property Target Compound 2-(3-Oxo-benzothiazin-4-yl)acetamide Alachlor
Core Structure 3,4-Dihydro-2H-1,4-benzothiazin-3-one 3,4-Dihydro-2H-1,4-benzothiazin-3-one Chloroacetamide
Key Substituents 6-CF₃, 2,5-dimethylphenyl None 2,6-Diethylphenyl
Molecular Weight 392.41 g/mol 236.28 g/mol 269.77 g/mol
Potential Application Undocumented (inferred agrochemical) Research compound Herbicide

Table 2: Trifluoromethyl-Containing Analogues

Compound Core Structure Target Pathway Reference
Target Compound Benzothiazinone Undocumented
Sulfentrazone Triazolone Protoporphyrinogen oxidase
Diflufenican Pyridinecarboxamide Carotenoid biosynthesis

Research Findings and Implications

The benzothiazinone core may interact with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-stacking, while the trifluoromethyl group enhances environmental persistence. Comparative analysis with alachlor and sulfentrazone underscores the role of substituents in determining specificity: chloro and alkoxy groups favor herbicidal activity, whereas benzothiazinones with electron-deficient rings (e.g., CF₃) may disrupt redox-sensitive pathways. Further studies on synthesis optimization, crystallographic characterization (e.g., via SHELX ), and bioassays are warranted to validate these hypotheses.

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